molecular formula C19H19N3O2S2 B2875700 N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 325476-14-0

N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2875700
CAS No.: 325476-14-0
M. Wt: 385.5
InChI Key: PHFGUBRSDRRYIK-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidin core fused with a tetrahydrobenzene ring. Its structure includes:

  • A benzyl-substituted acetamide moiety linked via a sulfanyl (-S-) bridge.
  • A partially saturated bicyclic system (5,6,7,8-tetrahydro[1]benzothieno), which may influence conformational rigidity and solubility.

Properties

IUPAC Name

N-benzyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c23-15(20-10-12-6-2-1-3-7-12)11-25-19-21-17(24)16-13-8-4-5-9-14(13)26-18(16)22-19/h1-3,6-7H,4-5,8-11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFGUBRSDRRYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the benzothieno pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. The final step involves the benzylation of the nitrogen atom.

    Preparation of Benzothieno Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Sulfanyl Group: This can be achieved through nucleophilic substitution reactions using thiol reagents.

    Formation of Acetamide Moiety: This step typically involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

    Benzylation: The final step involves the reaction of the intermediate with benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzothieno pyrimidine core, using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, thiol reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothieno pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:

Compound Name / Evidence Reference Core Structure Substituents (R1, R2, R3) Molecular Weight Notable Features
Target Compound Benzothieno[2,3-d]pyrimidin R1: 4-hydroxy; R2: H; R3: benzyl ~465.5 (calc.) Hydroxy group enhances polarity
N-benzyl-2-[(7-ethyl-4-oxo-3-phenyl-...)acetamide Benzothieno[2,3-d]pyrimidin R1: 4-oxo; R2: 7-ethyl; R3: benzyl ~519.6 (calc.) Ethyl and phenyl groups increase lipophilicity
N,N-Dimethyl-2-[(4-oxo-3-phenyl-...)acetamide Benzothieno[2,3-d]pyrimidin R1: 4-oxo; R2: H; R3: N,N-dimethyl ~449.5 (calc.) Dimethyl acetamide reduces hydrogen bonding
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...)acetamide Benzothieno[2,3-d]pyrimidin R1: 4-oxo; R2: 3-(4-methoxyphenyl); R3: 2,3-dimethylphenyl 505.7 Methoxy and dimethyl groups enhance steric bulk
N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-...)acetamide Benzothieno[2,3-d]pyrimidin R1: 4-oxo; R2: 3-(4-methylphenyl); R3: 4-ethylphenyl ~505.6 (calc.) Ethyl and methyl groups optimize logP
2-{[3-(4-chlorophenyl)-4-oxo-...}acetamide Benzothieno[2,3-d]pyrimidin R1: 4-oxo; R2: 3-(4-chlorophenyl); R3: 2,3-dimethylphenyl ~518.0 (calc.) Chlorine atom introduces electron-withdrawing effects

Key Observations

Hydroxy vs. Oxo Group at Position 4: The 4-hydroxy group in the target compound distinguishes it from most analogs (e.g., ), which feature a 4-oxo group.

Aromatic Ring Modifications :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may increase metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in ).

Bicyclic Saturation :

  • Partial saturation (tetrahydro rings) in the target compound and analogs (e.g., ) likely reduces planarity, affecting membrane permeability and target binding compared to fully aromatic systems.

Biological Activity

N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

The compound N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide features a complex structure that combines a benzyl group with a tetrahydrobenzothieno-pyrimidine moiety. This structural arrangement suggests potential for various biological activities, including anticonvulsant and anticancer effects.

2. Synthesis

The synthesis of N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothieno-Pyrimidine Core : This involves cyclization reactions that yield the fused ring structure characteristic of the compound.
  • Substitution with Benzyl and Sulfanyl Groups : The introduction of the benzyl and sulfanyl groups is crucial for enhancing biological activity.

3.1 Anticonvulsant Activity

Studies have shown that derivatives of N-benzyl compounds exhibit notable anticonvulsant properties. For instance:

  • Potency : Compounds similar to N-benzyl-2-acetamido derivatives demonstrated effective anticonvulsant activity with ED50 values comparable to established medications like phenytoin .
  • Mechanism of Action : The presence of heteroatoms in the structure appears to enhance binding affinity to target receptors involved in seizure activity.

3.2 Anticancer Activity

Research has indicated that the compound may possess anticancer properties:

  • Cell Proliferation Inhibition : N-benzyl derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines such as HT-29 (colon carcinoma) and BT-20 (breast carcinoma). For example, certain derivatives showed up to 64% inhibition at concentrations of 50 µM .
CompoundCell LineInhibition at 50 µM
N-benzyl derivative AHT-2960%
N-benzyl derivative BBT-2064%
N-benzyl derivative CCCRF-CEM71%

3.3 Other Biological Activities

Additional studies have suggested potential anti-inflammatory and antioxidant activities associated with similar compounds in this chemical class. The structural features contribute to interactions with various biological targets.

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of N-benzyl-substituted acetamides demonstrated significant anticonvulsant activity in animal models. The most potent compound exhibited an ED50 value of approximately 4.5 mg/kg when administered intraperitoneally .

Case Study 2: Cancer Cell Line Testing

In vitro assays performed on multiple cancer cell lines revealed that certain derivatives not only inhibited proliferation but also induced apoptosis in targeted cells. This suggests a dual mechanism of action—preventing cell division while promoting programmed cell death.

5. Conclusion

N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide represents a promising candidate for further pharmacological exploration due to its diverse biological activities. The ongoing research into its mechanisms and efficacy could pave the way for new therapeutic agents in treating epilepsy and cancer.

Future studies should focus on optimizing the synthesis process and conducting comprehensive preclinical evaluations to better understand the pharmacokinetics and toxicity profiles of this compound.

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